2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Description
2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C16H12N4O and its molecular weight is 276.299. The purity is usually 95%.
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Scientific Research Applications
Benzodiazepine Binding Activity
Investigations into tricyclic heterocycles related to this compound have identified structures with high affinity for the benzodiazepine receptor. A study highlighted the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives, demonstrating potent benzodiazepine antagonistic activities in rat models. Leading compounds in this series showed activity comparable to established antagonists, highlighting the compound's potential in modulating benzodiazepine receptor interactions (J. Francis et al., 1991).
Synthesis of Triazoloquinazoline Derivatives
The chemical synthesis of various [1,2,4]triazoloquinazoline derivatives has been explored, demonstrating the compound's versatility as a core for further chemical modifications. These studies provide insights into synthetic strategies and the potential for discovering new biological activities (F. Gatta et al., 1993).
Antihypertensive and Antihistaminic Activities
Some derivatives have been synthesized and evaluated for their antihypertensive and antihistaminic activities. Notably, certain compounds exhibited significant antihypertensive activity in spontaneously hypertensive rats, and others showed promising H1-antihistaminic activity in guinea pigs, suggesting potential applications in treating hypertension and allergic reactions (V. Alagarsamy et al., 2007).
Novel Synthetic Routes and Derivatives
Research has also focused on developing novel synthetic routes to create derivatives of this compound class, expanding the chemical diversity and potential pharmacological applications. These studies underline the compound's adaptability for various chemical transformations, leading to new heterocyclic derivatives with potential for further biological exploration (R. Al-Salahi et al., 2011).
Properties
IUPAC Name |
2-(3-methylphenyl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-18-15-12-7-2-3-8-13(12)17-16(21)20(15)19-14/h2-9H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQANAXUWBUVEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.